4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide
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Overview
Description
4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of intermediate compoundsCommon reagents used in these reactions include various chlorinating agents, bases, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alkanes .
Scientific Research Applications
4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: Shares the pyrimidinyl group but lacks the indole and sulfonamide moieties.
N-(4-CHLOROPHENYL)-N’-((E)-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(6-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)UREA: Similar structure but with different substituents on the indole ring.
Uniqueness
The uniqueness of 4-CHLORO-N-((E)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1-BENZENESULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23ClN6O2S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine |
InChI |
InChI=1S/C23H23ClN6O2S/c1-15-13-16(2)28-23(27-15)29-22(30-33(31,32)19-9-7-18(24)8-10-19)25-12-11-17-14-26-21-6-4-3-5-20(17)21/h3-10,13-14,26H,11-12H2,1-2H3,(H2,25,27,28,29,30) |
InChI Key |
KSLMTWWOBNEDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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